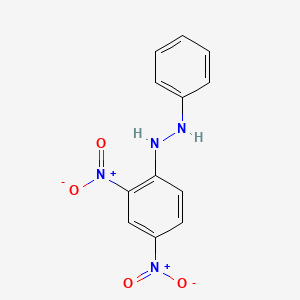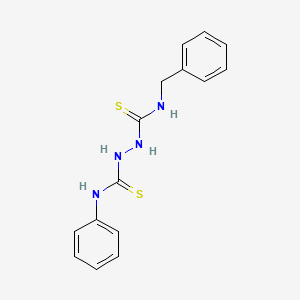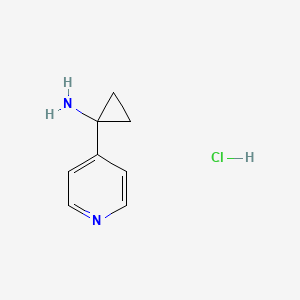![molecular formula C19H19N3O3 B12452118 Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate CAS No. 6088-60-4](/img/structure/B12452118.png)
Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE is a complex organic compound with a unique structure that includes a phthalazine ring substituted with an ethyl acetate group and a 4-methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the 4-methoxyphenylamino group through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl acetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
ETHYL 2-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(4-METHOXYPHENYL)METHYL]AMINO}ACETATE
- ETHYL 2-[(4-METHOXYPHENYL)AMINO]ACETATE
- 4-ALLYL-2-METHOXYPHENYL ACETATE
Uniqueness
ETHYL 2-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}ACETATE is unique due to its phthalazine core, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable molecule for specific research and industrial applications.
Properties
CAS No. |
6088-60-4 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-methoxyanilino)phthalazin-1-yl]acetate |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-18(23)12-17-15-6-4-5-7-16(15)19(22-21-17)20-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
NOFIASRFFVYWDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12452042.png)
![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)

![3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452069.png)


![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)

![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
